molecular formula C9H12Cl2N2 B3032464 6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 1946021-29-9

6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No. B3032464
CAS RN: 1946021-29-9
M. Wt: 219.11
InChI Key: SELVWELJYUBLOE-UHFFFAOYSA-N
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Description

The compound "6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including the formation of intermediate structures and the use of various reagents and catalysts. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion . Another example is the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which is achieved by reacting 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and properties. For example, the first pincer (Se,N,Se) ligand, 2,6-bis((phenylseleno)methyl)pyridine, forms complexes with palladium, which are highly active in catalysis . The molecular structure, including bond lengths and angles, is determined using techniques such as NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, which are influenced by their molecular structure. The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols with peroxyl radicals has been studied, revealing their potential as antioxidants . Additionally, the unexpected dimerization of tetrahydrofuro[3,2-c]pyridine and tetrahydrofuro[2,3-c]pyridine under acidic conditions indicates complex reaction pathways for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are diverse. For instance, some pyridinols are indefinitely stable to air oxidation, while others decompose upon extended exposure . The solubility, thermal stability, and mechanical properties of polyimides derived from pyridine-containing monomers have been characterized, showing their potential for use in high-performance materials .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Building Blocks : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been identified as versatile building blocks in the synthesis of 4-substituted 7-azaindole derivatives, achieved through nucleophilic displacement of the 4-substituent. This showcases its role in the creation of various chemical compounds (Figueroa‐Pérez et al., 2006).

  • Synthetic Chemistry Applications : Another study highlights the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles, like pyridine, leading to the production of various indolizines and pyrrolo[2,1-a]isoquinolines. This demonstrates the compound's utility in synthetic chemistry, particularly in creating heterocyclic compounds (Yavari et al., 2006).

Molecular Modeling and Biological Activity

  • Anticancer Potential : A study conducted in 2020 focuses on the synthesis of compounds related to 6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride and suggests potential applications in anticancer drug development. The study utilizes molecular modeling and docking techniques to identify possible interactions with DNA, pointing towards its potential as a lead compound in cancer therapy (Santana et al., 2020).

  • Synthesis of Biologically Active Scaffolds : Research in 2019 indicates the synthesis of new pyrrolo[2,3-b]pyridine scaffolds, which might have biological activity. The study presents methods for preparing and characterizing these compounds, suggesting their relevance in biological and pharmaceutical research (Sroor, 2019).

Safety and Hazards

The safety information for “6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride” indicates that it may be harmful and precautionary measures should be taken . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.ClH/c1-9(2)5-11-8-6(9)3-4-7(10)12-8;/h3-4H,5H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELVWELJYUBLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=N2)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

CAS RN

1946021-29-9
Record name 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2,3-dihydro-3,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946021-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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